![molecular formula C13H11N5O B2894910 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305851-85-8](/img/structure/B2894910.png)
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a compound that belongs to the class of 1,2,4-triazines. 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
科学的研究の応用
Dihydrofolate Reductase Inhibition
This compound has been identified as an inhibitor of the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis. Therefore, inhibitors of DHFR are valuable in the treatment of diseases where cell division is rapid, such as:
- Bacterial Infections : By inhibiting DHFR, the compound can prevent bacteria from synthesizing DNA, thus acting as an antibacterial agent .
- Parasitic Infections : Similar to its antibacterial application, it can be used to treat parasitic infections that rely on rapid cell division .
- Cancer Therapy : As cancer cells divide rapidly, DHFR inhibitors can be used in chemotherapy to slow down or stop the growth of cancer cells .
Antifolate Properties
Compounds with antifolate properties are being extensively investigated for their potential to act as DHFR inhibitors. The specific structure of this compound, particularly the amino group at position 2, is believed to be critical for effective interaction with DHFR .
Synthesis of Analog Compounds
The compound serves as a starting point for the synthesis of a series of analogs. These analogs are studied for their biological activity and potential as DHFR inhibitors, which could lead to the development of new medications .
Prototropic Tautomerism Studies
The compound exhibits prototropic tautomerism, and studies on its dihydro analogs have provided insights into the predominance of the 3,4-dihydro form in DMSO solutions. This has implications for understanding the stability and reactivity of such compounds .
Molecular Interaction Studies
Research into the influence of substituents at position 4 and the degree of saturation of the heterocycle on the properties of these derivatives has been conducted. This helps in understanding how structural changes affect the interaction with biological targets .
Pharmacological Research
The compound’s ability to inhibit DHFR makes it a candidate for pharmacological research, aiming to discover new drugs with improved efficacy and reduced side effects for the treatment of various diseases .
Chemical Property Analysis
The compound’s chemical properties, such as melting point, boiling point, density, and molecular weight, are analyzed to understand its behavior in different environments and its suitability for various applications .
Drug Design and Development
The compound’s structure and activity profile make it a valuable model in drug design and development. By modifying its structure, researchers can design new compounds with targeted properties for specific therapeutic applications .
特性
IUPAC Name |
4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHEKCVJYJHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。